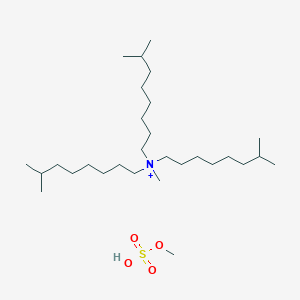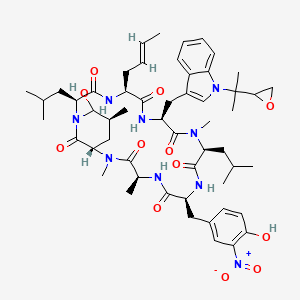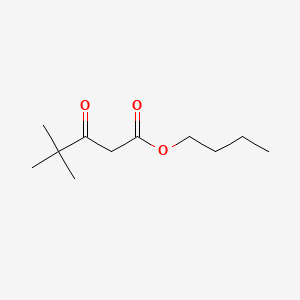
Butyl 4,4-dimethyl-3-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4,4-dimethyl-3-oxovalerate is an organic compound with the molecular formula C11H20O3. It is a butyl ester derivative of 4,4-dimethyl-3-oxovaleric acid. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4,4-dimethyl-3-oxovalerate typically involves the esterification of 4,4-dimethyl-3-oxovaleric acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4,4-dimethyl-3-oxovalerate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4,4-dimethyl-3-oxovaleric acid.
Reduction: 4,4-dimethyl-3-hydroxyvalerate.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 4,4-dimethyl-3-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Butyl 4,4-dimethyl-3-oxovalerate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 4,4-dimethyl-3-oxovaleric acid and butanol. This hydrolysis reaction is crucial in metabolic pathways where ester compounds are broken down .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4,4-dimethyl-3-oxovalerate: A methyl ester derivative with similar chemical properties.
Ethyl 4,4-dimethyl-3-oxovalerate: An ethyl ester derivative used in similar applications.
Propyl 4,4-dimethyl-3-oxovalerate: A propyl ester derivative with comparable reactivity
Uniqueness
Butyl 4,4-dimethyl-3-oxovalerate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
85614-42-2 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
butyl 4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C11H20O3/c1-5-6-7-14-10(13)8-9(12)11(2,3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
ZSQISGIWXTVFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


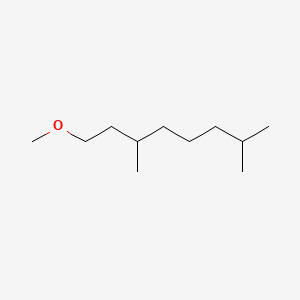
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
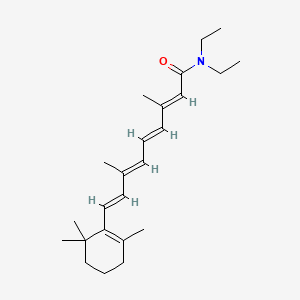
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
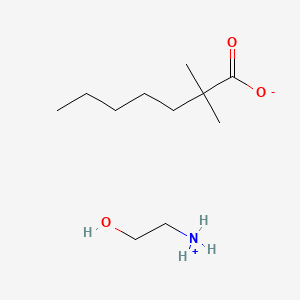
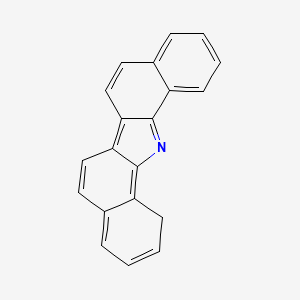
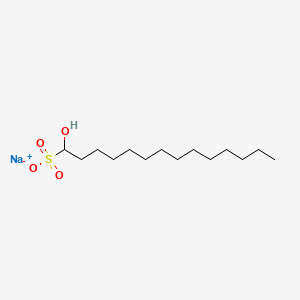
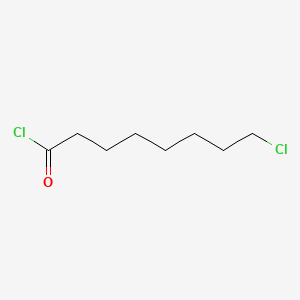
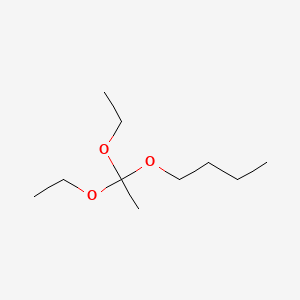
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
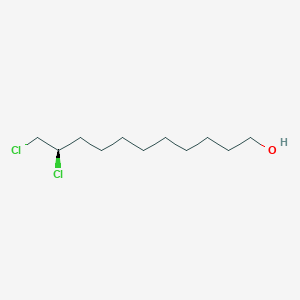
![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
